molecular formula C7H8F3N3 B1465724 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1248277-37-3

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No. B1465724
CAS RN: 1248277-37-3
M. Wt: 191.15 g/mol
InChI Key: SRCCBXVNTAIDJI-UHFFFAOYSA-N
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Description

6-Methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a chemical compound . It is a derivative of pyrimidinamine, which has been a hot topic in the pesticide field for many years due to its excellent biological activity .


Synthesis Analysis

Pyrimidinamine derivatives, including this compound, have been synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8F3N3, with a molecular weight of 191.15 .


Chemical Reactions Analysis

Pyrimidinamine derivatives, including this compound, have been synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

A study demonstrated the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, utilizing 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. These compounds were synthesized through Michael-like 1,4-conjugate hydrocyanation, leading to various enantiopure forms by a chiral auxiliary approach. The orthogonal intramolecular C–F···C=O interaction observed may stabilize certain conformations of these molecules, suggesting potential in drug design and development (Sukach et al., 2015).

Antihypertensive Activity of Pyrido[2,3-d]pyrimidin-7-amine Derivatives

Another study focused on the synthesis of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, evaluating their antihypertensive activities. Some compounds notably lowered blood pressure in hypertensive rats, providing insights into structural variations that influence activity. This research offers a foundation for developing new antihypertensive agents (Bennett et al., 1981).

Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues

Research into the synthesis of novel 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues has been reported. These compounds were synthesized from dichloropyrimidines through a cost-effective process involving initial substitution followed by Suzuki coupling, highlighting a pathway for creating various novel pyrimidine derivatives with potential biological activities (Ravi Shankar et al., 2021).

Synthesis of Lanso Aminopyrimidines as Chemotherapeutic Agents

A study on the synthesis of Lanso Aminopyrimidines derived from 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine explored their use as anticancer agents. These pyrimidine derivatives showed significant in vitro growth inhibition against Leukaemia cancer cell lines, with one compound displaying high activity against RPMI-8226 leukaemia cells. This research underscores the potential of these compounds in developing new anticancer therapies (Pandya et al., 2020).

Biochemical Analysis

Biochemical Properties

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound has been shown to affect cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that this compound remains relatively stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status. Additionally, this compound can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .

properties

IUPAC Name

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-5-2-6(13-4-12-5)11-3-7(8,9)10/h2,4H,3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCBXVNTAIDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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